1,10-Phenanthroline, 2,9-bis[2,6-bis(4-pentenyloxy)phenyl]-
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Overview
Description
1,10-Phenanthroline, 2,9-bis[2,6-bis(4-pentenyloxy)phenyl]- is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is characterized by the presence of two 2,6-bis(4-pentenyloxy)phenyl groups attached at the 2 and 9 positions of the 1,10-phenanthroline core. The compound is known for its ability to form strong complexes with metal ions, making it a valuable ligand in coordination chemistry .
Preparation Methods
The synthesis of 1,10-Phenanthroline, 2,9-bis[2,6-bis(4-pentenyloxy)phenyl]- typically involves multiple steps. One common method starts with the preparation of 1,10-phenanthroline, which can be synthesized through two successive Skraup reactions of glycerol with o-phenylenediamine, catalyzed by sulfuric acid and an oxidizing agent such as aqueous arsenic acid or nitrobenzene . The 2,9-bis[2,6-bis(4-pentenyloxy)phenyl] groups are then introduced through a series of coupling reactions involving the appropriate phenyl derivatives .
Chemical Reactions Analysis
1,10-Phenanthroline, 2,9-bis[2,6-bis(4-pentenyloxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,10-Phenanthroline, 2,9-bis[2,6-bis(4-pentenyloxy)phenyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,10-Phenanthroline, 2,9-bis[2,6-bis(4-pentenyloxy)phenyl]- involves its ability to chelate metal ions. The nitrogen atoms in the 1,10-phenanthroline core coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, such as DNA, through intercalation or groove binding, leading to various biological effects . The compound’s ability to form strong complexes with metal ions also underlies its applications in catalysis and material science .
Comparison with Similar Compounds
1,10-Phenanthroline, 2,9-bis[2,6-bis(4-pentenyloxy)phenyl]- can be compared with other similar compounds, such as:
2,2’-Bipyridine: Another bidentate ligand used in coordination chemistry, but with different coordination properties and stability.
Ferroin: A well-known complex of 1,10-phenanthroline with iron, used as a redox indicator.
2,9-Bis[p-(formyl)phenyl]-1,10-phenanthroline: A derivative with formyl groups, used in the synthesis of MOFs and COFs.
The uniqueness of 1,10-Phenanthroline, 2,9-bis[2,6-bis(4-pentenyloxy)phenyl]- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in coordination chemistry and material science .
Properties
CAS No. |
356791-71-4 |
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Molecular Formula |
C44H48N2O4 |
Molecular Weight |
668.9 g/mol |
IUPAC Name |
2,9-bis[2,6-bis(pent-4-enoxy)phenyl]-1,10-phenanthroline |
InChI |
InChI=1S/C44H48N2O4/c1-5-9-13-29-47-37-19-17-20-38(48-30-14-10-6-2)41(37)35-27-25-33-23-24-34-26-28-36(46-44(34)43(33)45-35)42-39(49-31-15-11-7-3)21-18-22-40(42)50-32-16-12-8-4/h5-8,17-28H,1-4,9-16,29-32H2 |
InChI Key |
GMUNJZJDADLMMO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCOC1=C(C(=CC=C1)OCCCC=C)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=C(C=CC=C5OCCCC=C)OCCCC=C)C=C2 |
Origin of Product |
United States |
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